molecular formula C10H9N3O2 B2437330 6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 1369088-80-1

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Cat. No.: B2437330
CAS No.: 1369088-80-1
M. Wt: 203.201
InChI Key: VHVCVJNJIZXWOU-UHFFFAOYSA-N
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Description

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyrimidine ring

Properties

IUPAC Name

6-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-3-9-11-4-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCVJNJIZXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CC(=N3)C(=O)O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369088-80-1
Record name 6-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Preparation Methods

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation between aminopyrazoles and β-diketones or their equivalents. For 6-cyclopropyl derivatives, the introduction of the cyclopropyl group often occurs during the ring-forming step. A representative approach involves reacting 5-cyclopropyl-1H-pyrazol-3-amine with ethyl 3-oxo-3-(prop-1-en-2-yl)propanoate under acidic conditions. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the bicyclic core. Trifluoromethanesulfonic acid (0.5 equiv.) under solvent-free conditions at 110°C has been shown to optimize yields (up to 78%) by accelerating both condensation and dehydration steps.

Reaction Component Role Optimal Conditions
5-Cyclopropyl-1H-pyrazol-3-amine Nucleophile Solvent-free, 110°C
Ethyl 3-oxo-3-(prop-1-en-2-yl)propanoate Electrophilic carbonyl source Acid catalyst (TfOH, 0.5 equiv.)

Post-Synthetic Cyclopropane Functionalization

Alternative routes introduce the cyclopropyl group after core formation. Palladium-catalyzed cross-coupling reactions between 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and cyclopropylboronic acid have been explored. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, this method achieves moderate yields (45–52%). The bromide precursor is synthesized via bromination of the parent pyrazolo[1,5-a]pyrimidine using N-bromosuccinimide (NBS) in DMF at 0°C.

Mechanistic Insights :
The Suzuki-Miyaura coupling proceeds through oxidative addition of Pd⁰ to the C-Br bond, transmetallation with the boronic acid, and reductive elimination to form the C-C bond. Steric hindrance from the bicyclic system necessitates longer reaction times (24–36 h).

Carboxylic Acid Installation via Ester Hydrolysis

The 2-carboxylic acid functionality is commonly introduced by hydrolyzing ethyl or methyl esters. For example, ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes saponification using NaOH (2M) in THF/H₂O (3:1) at 60°C for 6 h, yielding the acid in >90% purity. Acidic hydrolysis with HCl (6M) is less favored due to side reactions involving the cyclopropyl ring.

Optimization Data :

  • Base: NaOH > LiOH > KOH (NaOH offers faster reaction kinetics)
  • Solvent: THF/water > MeOH/water (reduced ester solubility in MeOH)
  • Temperature: 60°C optimal; higher temperatures induce decarboxylation

One-Pot Multicomponent Strategies

Recent advances employ one-pot methodologies to streamline synthesis. A three-component reaction of cyclopropylacetonitrile, dimethylformamide dimethylacetal (DMF-DMA), and ethyl glyoxylate in acetic acid at 120°C generates the ester precursor in 65% yield. This method circumvents isolation of intermediates, reducing purification steps.

Reaction Sequence :

  • DMF-DMA reacts with cyclopropylacetonitrile to form an enamine.
  • Ethyl glyoxylate undergoes Knoevenagel condensation with the enamine.
  • Spontaneous cyclization yields the pyrazolo[1,5-a]pyrimidine ester.

Comparative Analysis of Synthetic Routes

Method Yield Range Advantages Limitations
Cyclocondensation 65–78% Fewer steps, high atom economy Requires harsh acidic conditions
Post-Synthetic Coupling 45–52% Modular for diverse substituents Low yields, expensive catalysts
One-Pot Multicomponent 60–65% Time-efficient Narrow substrate scope

The cyclocondensation route is favored for bulk synthesis, while post-synthetic modifications are reserved for late-stage diversification.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Research has indicated that 6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation.

Key Findings:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and others.
  • IC50 Values :
    • A549: 12.5 µM
    • MCF-7: 15.0 µM

These results suggest that the compound can effectively reduce tumor growth by targeting specific cellular pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies. It appears to modulate the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Study Results :

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data indicates a promising profile for reducing inflammation .

Antimicrobial Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine compounds have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

Kinase Inhibition

Studies have highlighted the compound's ability to inhibit key kinases such as GSK-3β and CDK2, which play significant roles in cell cycle regulation and apoptosis. This inhibition can lead to reduced cell proliferation in cancerous cells .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. These findings support the potential use of this compound as a therapeutic agent in oncology .

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary studies .

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: A closely related compound with similar structural features.

    Cyclopropylpyrazole: Another compound with a cyclopropyl group attached to a pyrazole ring.

    Pyrimidine-2-carboxylic acid: A simpler compound with a pyrimidine ring and a carboxylic acid group.

Uniqueness

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid is unique due to its fused bicyclic structure, which imparts specific chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and potential applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O2, with a molecular weight of 203.20 g/mol. Its structure features a rigid pyrazolo[1,5-a]pyrimidine core integrated with a cyclopropyl group and a carboxylic acid functional group at the 2-position of the pyrimidine ring. This unique configuration enhances its structural diversity and may influence its pharmacological properties.

Biological Activities

Enzyme Inhibition
Recent studies highlight the compound's potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases, which are pivotal in numerous cellular processes. For instance, it has been investigated for its inhibitory effects on GSK-3β and CDK-2, both of which are critical targets in cancer therapy .

Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research indicates that derivatives of this compound can exhibit selective cytotoxicity against different cancer cell lines. For example, studies have demonstrated that modifications to the core structure can enhance anticancer activity while minimizing toxicity to normal cells .

Anti-inflammatory and Antiviral Properties
In addition to its anticancer activity, this compound has been explored for anti-inflammatory effects. It may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Furthermore, preliminary data suggest potential antiviral properties, although more research is necessary to confirm these effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions between appropriate precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce reaction times. The ability to modify the compound's structure allows for the development of analogs with varied biological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidSimilar core structure but differs at position 7Potentially different biological activity
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidCarboxylic acid at position 6 instead of 2Variations in enzyme inhibition profiles
Pyrazolo[1,5-a]pyrimidines without cyclopropyl groupsLacks cyclopropyl substitutionMay exhibit different pharmacokinetic properties

This table illustrates how slight modifications can lead to significant changes in biological activity and chemical behavior.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Kinase Inhibition Study : A study evaluated the potency of various pyrazolo derivatives against kinases involved in cancer progression. The results indicated that modifications at specific positions significantly altered inhibitory potency against GSK-3β and CDK-2 .
  • Cytotoxicity Assay : In vitro cytotoxicity assays were performed on human cancer cell lines using derivatives of this compound. Results showed selective cytotoxicity against certain cancer types while sparing normal cells .
  • Inflammatory Mediator Study : Another study investigated the compound's ability to reduce levels of inflammatory cytokines in cell culture models. The findings suggested that it effectively inhibited the production of TNF-α and IL-6 .

Q & A

Q. What are common synthetic routes for preparing 6-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazole core. For example:

  • Pyrazole Ring Formation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., potassium carbonate in DMF) .
  • Cyclopropane Introduction : Cyclopropanation via transition metal-catalyzed reactions (e.g., using cyclopropylboronic acid) or [2+1] cycloadditions with diazo compounds.
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous THF . Key challenges include controlling regioselectivity during cyclization and avoiding decomposition of the cyclopropane group under acidic/basic conditions .

Q. How is the compound characterized, and what analytical methods are critical for purity assessment?

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrazolo[1,5-a]pyrimidine scaffold and cyclopropane substituents. LC-MS or HRMS validates molecular weight .
  • Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Impurities often arise from incomplete cyclopropanation or ester hydrolysis .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous regiochemistry in substituted derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for kinase inhibitors (e.g., targeting cancer-related kinases) due to its rigid pyrazolo-pyrimidine core and modifiable carboxylic acid group. Researchers functionalize the acid to amides or esters to enhance cell permeability . Comparative studies with analogs (e.g., 6-methyl or 6-cyano derivatives) reveal steric and electronic effects on target binding .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the cyclopropane group?

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) or copper catalysts (e.g., CuI) for cross-coupling with cyclopropylboronic acids. Yields improve with ligand additives like XPhos .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclopropanation .
  • Temperature Control : Low temperatures (0–5°C) stabilize reactive intermediates during diazo-based cyclopropanation .

Q. What strategies address discrepancies in biological activity data across studies?

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular assays .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as sodium salts to mitigate aggregation in aqueous buffers .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out off-target effects .

Q. How does the cyclopropane substituent influence the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : The cyclopropane ring is prone to ring-opening under acidic conditions (pH < 4). Stability studies in simulated gastric fluid (SGF) guide prodrug design .
  • Oxidative Stress Resistance : Cyclopropane’s strain energy increases susceptibility to ROS; antioxidants (e.g., ascorbate) are added to cell culture media to prevent decomposition .

Q. What computational methods predict the compound’s binding modes to therapeutic targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP pockets. Focus on hydrogen bonding between the carboxylic acid and conserved lysine residues .
  • MD Simulations : Run 100-ns simulations (e.g., AMBER force field) to assess conformational stability of the cyclopropane group in hydrophobic binding pockets .

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